molecular formula C20H21N3O8S B5183770 5-({[4-(4-methyl-1-piperidinyl)-3-nitrophenyl]sulfonyl}amino)isophthalic acid

5-({[4-(4-methyl-1-piperidinyl)-3-nitrophenyl]sulfonyl}amino)isophthalic acid

Katalognummer B5183770
Molekulargewicht: 463.5 g/mol
InChI-Schlüssel: QVBAQHGBYLROFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-({[4-(4-methyl-1-piperidinyl)-3-nitrophenyl]sulfonyl}amino)isophthalic acid, commonly known as MRS2500, is a selective antagonist of the P2Y1 receptor. This receptor is a G protein-coupled receptor that plays a crucial role in various physiological processes, including platelet aggregation, vascular smooth muscle contraction, and neurotransmitter release.

Wirkmechanismus

MRS2500 is a selective antagonist of the P2Y1 receptor. The P2Y1 receptor is activated by the binding of ADP, which leads to the activation of G proteins and subsequent signaling pathways. MRS2500 binds to the P2Y1 receptor and prevents the binding of ADP, thereby inhibiting the downstream signaling pathways.
Biochemical and Physiological Effects:
MRS2500 has been shown to have various biochemical and physiological effects. In platelets, MRS2500 inhibits ADP-induced platelet aggregation and secretion of granules containing ADP and serotonin. In the central nervous system, MRS2500 modulates the release of neurotransmitters such as glutamate and GABA.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using MRS2500 in lab experiments is its high selectivity for the P2Y1 receptor. This allows researchers to specifically target the P2Y1 receptor without affecting other receptors. However, one limitation of using MRS2500 is its low solubility in aqueous solutions, which can make it difficult to administer in experiments.

Zukünftige Richtungen

There are several future directions for the research of MRS2500. One direction is the development of MRS2500 as a therapeutic agent for the prevention and treatment of thrombosis. Another direction is the investigation of MRS2500 as a potential drug candidate for the treatment of neurological disorders such as epilepsy and Parkinson's disease. Additionally, further studies are needed to understand the precise mechanisms of action of MRS2500 and its effects on other physiological processes.

Synthesemethoden

MRS2500 is synthesized by the reaction of 5-aminoisophthalic acid with 4-(4-methyl-1-piperidinyl)-3-nitrobenzenesulfonyl chloride in the presence of a base. The reaction yields MRS2500 as a white powder with a purity of over 99%.

Wissenschaftliche Forschungsanwendungen

MRS2500 has been extensively studied in various scientific research fields. One of the major applications of MRS2500 is in platelet aggregation research. Platelets play a crucial role in hemostasis, but their overactivation can lead to thrombosis, which is a major cause of cardiovascular diseases. MRS2500 has been shown to inhibit platelet aggregation by blocking the P2Y1 receptor, making it a potential therapeutic agent for the prevention and treatment of thrombosis.
Another application of MRS2500 is in the study of the central nervous system. The P2Y1 receptor is expressed in various regions of the brain and is involved in neurotransmitter release. MRS2500 has been shown to modulate the release of neurotransmitters such as glutamate and GABA, making it a potential drug candidate for the treatment of neurological disorders such as epilepsy and Parkinson's disease.

Eigenschaften

IUPAC Name

5-[[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]sulfonylamino]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O8S/c1-12-4-6-22(7-5-12)17-3-2-16(11-18(17)23(28)29)32(30,31)21-15-9-13(19(24)25)8-14(10-15)20(26)27/h2-3,8-12,21H,4-7H2,1H3,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBAQHGBYLROFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)NC3=CC(=CC(=C3)C(=O)O)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-({[4-(4-Methyl-1-piperidinyl)-3-nitrophenyl]sulfonyl}amino)isophthalic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.